Cas no 1096902-85-0 (methyl 4-{(pyridin-2-yl)methylamino}butanoate)

Methyl 4-{(pyridin-2-yl)methylamino}butanoate is a synthetic organic compound featuring a pyridine moiety linked to a butanoate ester via a methylamino bridge. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The pyridine ring enhances coordination properties, while the ester group offers functionalization potential for further derivatization. Its balanced lipophilicity and polarity contribute to favorable solubility profiles in organic solvents, facilitating purification and handling. The compound’s stability under standard conditions ensures reliable performance in multi-step reactions. Its applications include serving as a precursor for bioactive molecules, particularly in the development of ligands or small-molecule modulators targeting nitrogen-containing heterocycles.
methyl 4-{(pyridin-2-yl)methylamino}butanoate structure
1096902-85-0 structure
Product name:methyl 4-{(pyridin-2-yl)methylamino}butanoate
CAS No:1096902-85-0
MF:C11H16N2O2
MW:208.256942749023
CID:5833711
PubChem ID:43377923

methyl 4-{(pyridin-2-yl)methylamino}butanoate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-[(2-pyridinylmethyl)amino]-, methyl ester
    • methyl 4-{(pyridin-2-yl)methylamino}butanoate
    • EN300-1070890
    • Methyl 4-((pyridin-2-ylmethyl)amino)butanoate
    • 1096902-85-0
    • methyl 4-{[(pyridin-2-yl)methyl]amino}butanoate
    • Inchi: 1S/C11H16N2O2/c1-15-11(14)6-4-7-12-9-10-5-2-3-8-13-10/h2-3,5,8,12H,4,6-7,9H2,1H3
    • InChI Key: UZBUKNCCNRCNMY-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CCCNCC1=NC=CC=C1

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2Ų
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.074±0.06 g/cm3(Predicted)
  • Boiling Point: 314.6±27.0 °C(Predicted)
  • pka: 7?+-.0.20(Predicted)

methyl 4-{(pyridin-2-yl)methylamino}butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1070890-10.0g
methyl 4-{[(pyridin-2-yl)methyl]amino}butanoate
1096902-85-0
10g
$3069.0 2023-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581044-5g
Methyl 4-((pyridin-2-ylmethyl)amino)butanoate
1096902-85-0 98%
5g
¥50715.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581044-50mg
Methyl 4-((pyridin-2-ylmethyl)amino)butanoate
1096902-85-0 98%
50mg
¥12600.00 2024-08-09
Enamine
EN300-1070890-0.1g
methyl 4-{[(pyridin-2-yl)methyl]amino}butanoate
1096902-85-0 95%
0.1g
$640.0 2023-10-28
Enamine
EN300-1070890-2.5g
methyl 4-{[(pyridin-2-yl)methyl]amino}butanoate
1096902-85-0 95%
2.5g
$1428.0 2023-10-28
Enamine
EN300-1070890-1.0g
methyl 4-{[(pyridin-2-yl)methyl]amino}butanoate
1096902-85-0
1g
$714.0 2023-05-25
Enamine
EN300-1070890-0.5g
methyl 4-{[(pyridin-2-yl)methyl]amino}butanoate
1096902-85-0 95%
0.5g
$699.0 2023-10-28
Enamine
EN300-1070890-5g
methyl 4-{[(pyridin-2-yl)methyl]amino}butanoate
1096902-85-0 95%
5g
$2110.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581044-1g
Methyl 4-((pyridin-2-ylmethyl)amino)butanoate
1096902-85-0 98%
1g
¥16243.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581044-2.5g
Methyl 4-((pyridin-2-ylmethyl)amino)butanoate
1096902-85-0 98%
2.5g
¥36724.00 2024-08-09

Additional information on methyl 4-{(pyridin-2-yl)methylamino}butanoate

Methyl 4-{(pyridin-2-yl)methylamino}butanoate: A Comprehensive Overview

Methyl 4-{(pyridin-2-yl)methylamino}butanoate (CAS No. 1096902-85-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. In this article, we delve into the properties, synthesis, and biological activities of methyl 4-{(pyridin-2-yl)methylamino}butanoate, supported by the latest research findings.

The molecular structure of methyl 4-{(pyridin-2-yl)methylamino}butanoate comprises a pyridine ring attached to a methylamino group, which is further connected to a butanoate ester moiety. This arrangement imparts the compound with unique electronic and steric properties, making it an intriguing subject for both theoretical and experimental studies. Recent advancements in computational chemistry have allowed researchers to model the electronic distribution and reactivity of this compound, providing deeper insights into its potential interactions with biological systems.

One of the key areas of research on methyl 4-{(pyridin-2-yl)methylamino}butanoate involves its synthesis. Traditional methods often rely on multi-step processes involving nucleophilic substitutions or condensation reactions. However, recent studies have explored more efficient and environmentally friendly approaches, such as microwave-assisted synthesis or catalytic cross-coupling reactions. These methods not only enhance the yield but also reduce the environmental footprint, aligning with the growing emphasis on green chemistry.

The biological activity of methyl 4-{(pyridin-2-yl)methylamino}butanoate has been a focal point of numerous investigations. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to modulate the activity of histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. These findings underscore the compound's potential as a lead molecule for drug development.

Moreover, methyl 4-{(pyridin-2-yl)methylamino}butanoate has shown promise in modulating ion channels, which are critical for cellular communication and homeostasis. Studies conducted at leading pharmaceutical research institutions have revealed its ability to interact with voltage-gated sodium channels, suggesting its potential role in treating conditions such as epilepsy or chronic pain. These discoveries highlight the compound's versatility and its relevance in addressing unmet medical needs.

In addition to its pharmacological applications, methyl 4-{(pyridin-2-yl)methylamino}butanoate has also found utility in materials science. Its ability to form self-assembled monolayers has been explored for applications in nanotechnology and surface modification. Recent breakthroughs in this area have been documented in *Advanced Materials*, where researchers demonstrated its use in creating stimuli-responsive surfaces for biosensing applications.

The safety profile of methyl 4-{(pyridin-2-yl)methylamino}butanoate is another critical aspect that has been extensively studied. Acute and chronic toxicity studies have been conducted to assess its suitability for therapeutic use. According to data from regulatory filings and preclinical trials, the compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses. These findings are encouraging for its progression into clinical trials.

Looking ahead, the future of methyl 4-{(pyridin-2-yl)methylamino}butanoate appears bright, with ongoing research exploring its potential in personalized medicine and combination therapies. Collaborative efforts between academia and industry are expected to accelerate its development into a clinically relevant drug candidate.

In conclusion, methyl 4-{(pyridin-2-yl)methylamino}butanoate (CAS No. 1096902-85-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset in both academic research and industrial drug development.

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